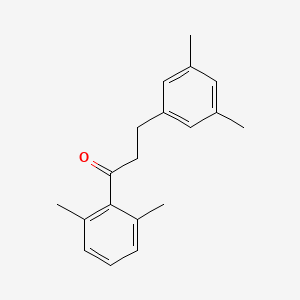

2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-10-14(2)12-17(11-13)8-9-18(20)19-15(3)6-5-7-16(19)4/h5-7,10-12H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBDACNXZSXLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644899 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-68-2 | |

| Record name | 1-(2,6-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2’,6’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,6-dimethylacetophenone is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

2’,6’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’,6’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(2,6-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one

- CAS Registry Number : 898780-68-2

- Molecular Formula : C₁₉H₂₂O

- Molecular Weight : 266.38 g/mol

Physical Properties :

- Boiling Point : Predicted 411.4 ± 24.0 °C (by QSPR models)

- Density : 1.011 ± 0.06 g/cm³ (predicted) .

Structural Features: The compound consists of a propiophenone backbone with two methyl groups at the 2' and 6' positions on the benzene ring (ring A) and a 3,5-dimethylphenyl substituent on the third carbon of the propanone chain (ring B). This substitution pattern confers symmetry to ring B, which may influence its physicochemical and biological properties.

Comparison with Structural Analogs

Structural Isomerism in Propiophenone Derivatives

The compound belongs to a family of propiophenone derivatives with varying methyl group positions on the aromatic rings. Key analogs include:

Physicochemical Properties

- Boiling Point and Density :

The target compound’s predicted boiling point (411.4°C) and density (1.011 g/cm³) suggest moderate intermolecular forces, likely influenced by its symmetrical 3,5-dimethylphenyl group. Analogs with less symmetric substituents (e.g., 2,5-dimethylphenyl) may exhibit lower boiling points due to weaker packing efficiency . - Crystallinity :

Evidence from structurally related N-(3,5-dimethylphenyl) trichloroacetamides () indicates that symmetrical substitution (e.g., 3,5-dimethyl) can lead to unique crystal packing, such as two molecules per asymmetric unit. This suggests that the target compound may form more ordered crystals than its analogs with meta or ortho substituents.

Solid-State Interactions

- Crystal Packing : Studies on terpyridine derivatives () revealed that 3,5-dimethylphenyl groups promote π-stacking and hydrogen bonding, leading to layer-like packing. Similarly, the target compound’s symmetrical substituents may favor intermolecular interactions, enhancing stability compared to analogs like 2',3'-dimethyl derivatives.

Biological Activity

2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is an organic compound that belongs to the class of propiophenones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . The structure features a propiophenone backbone with two methyl groups at the 2' and 6' positions of the phenyl ring, and a dimethyl-substituted phenyl group at the 3-position. This unique arrangement influences both its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound acts as an electrophile, capable of forming covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to inhibition of specific enzymes or disruption of cellular processes, which is essential for its antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 cells treated with various concentrations of this compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Table 2: Effects on Cell Viability

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 55 |

| 50 | 30 |

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications at different positions on the phenyl rings have been explored to optimize potency and selectivity against target cells.

Table 3: Structure-Activity Relationship (SAR)

| Derivative | Activity Profile |

|---|---|

| 2',6'-Dimethyl-3-(4-chlorophenyl)propiophenone | Increased anticancer activity |

| 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone | Enhanced antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.